Ethyl 2-benzyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate
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Overview
Description
Ethyl 2-benzyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a cycloheptapyrrole core, which is a seven-membered ring fused with a pyrrole ring, and it includes ester, ketone, and benzyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of the Cycloheptapyrrole Core: This step often involves the cyclization of a suitable precursor, such as a diketone or a keto-ester, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The carboxylate group is typically introduced through esterification, where the carboxylic acid is reacted with ethanol in the presence of an acid catalyst.
Methylation: The methyl groups can be added using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions. This can be achieved using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-benzyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of ethyl 2-benzyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl and ester groups can facilitate binding to hydrophobic pockets in proteins, while the ketone group can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Ethyl 2-benzyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate can be compared with other compounds having similar structural features:
Ethyl 2-benzyl-1,3-dimethyl-4-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate: This compound differs by the position of the ketone group, which can significantly affect its reactivity and biological activity.
Mthis compound: The substitution of the ethyl ester with a methyl ester can influence the compound’s solubility and interaction with biological targets.
2-Benzyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylic acid: The free carboxylic acid form can have different pharmacokinetic properties compared to the ester derivatives.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their arrangement, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21NO3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
ethyl 2-benzyl-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C21H21NO3/c1-4-25-21(24)19-12-18-15(3)22(13-16-8-6-5-7-9-16)14(2)17(18)10-11-20(19)23/h5-12H,4,13H2,1-3H3 |
InChI Key |
QZOQZCHGGTWNCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N(C(=C2C=CC1=O)C)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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